An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide, a halogenated and fluorinated aromatic sulfonamide of significant interest to the pharmaceutical and agrochemical industries. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and foundational chemical principles to present a robust profile. We will explore its core physicochemical properties, predicted spectroscopic signatures, electronic structure, a plausible synthetic route, and its potential applications as a versatile chemical scaffold. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties imparted by the combination of bromo, trifluoromethoxy, and sulfonamide functional groups.
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy (-OCF3) group, in particular, has garnered substantial attention as a bioisostere for other functional groups, offering a unique combination of high lipophilicity and strong electron-withdrawing character.[1]
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide combines this valuable moiety with two other critical pharmacophores: a benzenesulfonamide core and a bromine atom. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutics, including anticancer agents, diuretics, and antibacterials.[2][3] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for further molecular elaboration. This guide provides an in-depth examination of the chemical properties of this trifunctional scaffold.
Physicochemical and Spectroscopic Profile
Core Properties
A summary of the core physicochemical properties for 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is presented below. It is critical to note that while some data is available from vendors, other values are predicted based on its structure and comparison with analogues.
| Property | Value | Source |
| CAS Number | 1065604-17-2 | [4] |
| Molecular Formula | C₇H₅BrF₃NO₃S | [4] |
| Molecular Weight | 320.08 g/mol | [4] |
| Appearance | White to off-white crystalline solid (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 69.39 Ų | [4] |
| Predicted LogP | 1.9951 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Electronic Structure and Reactivity
The chemical reactivity of the aromatic ring in 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is dictated by the interplay of the electronic effects of its three substituents.
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Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing primarily through a powerful inductive effect (-I) from the highly electronegative fluorine atoms. Its ability to donate electron density via resonance (+M) is significantly diminished compared to a methoxy group. Overall, it acts as a deactivating, ortho, para-director.[1]
-
Bromo Group (-Br): The bromine atom is also deactivating due to its inductive electron withdrawal (-I), which outweighs its weak resonance donation (+M). It is an ortho, para-director.
-
Sulfonamide Group (-SO2NH2): This is a strongly deactivating and powerful meta-directing group due to both strong inductive and resonance electron withdrawal.
The combined effect of these substituents renders the aromatic ring significantly electron-deficient and thus deactivated towards electrophilic aromatic substitution. The directing effects of the substituents are additive. The powerful meta-directing influence of the sulfonamide group, combined with the ortho, para-directing nature of the other two groups, creates a complex substitution pattern. Electrophilic attack is most likely to occur at the C-6 position, which is ortho to the bromine and meta to the other two groups, although the overall reactivity will be low.
Predicted Spectroscopic Signature
No public, experimentally-derived spectra for this specific molecule are available. However, a robust prediction of its key spectroscopic features can be made based on its functional groups.
| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on a highly electron-deficient aromatic ring. Complex splitting patterns expected due to H-H and H-F coupling. |
| Sulfonamide Protons | δ 7.0 - 7.5 ppm (broad singlet) | Exchangeable protons of the -NH₂ group. | |
| ¹⁹F NMR | -OCF₃ | δ ~ -58 ppm | Typical range for an aryl trifluoromethoxy group. |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm | Standard range for substituted benzenes. |
| C-Br | δ ~115 ppm | Carbon directly attached to bromine. | |
| C-OCF₃ | δ ~145 ppm (quartet, J ≈ 2-4 Hz) | Carbon attached to the -OCF₃ group, showing coupling to fluorine. | |
| C-SO₂ | δ ~140 ppm | Carbon attached to the sulfonamide group. | |
| IR | N-H Stretch | 3350 - 3250 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary sulfonamide. |
| S=O Stretch | 1350 - 1300 cm⁻¹ & 1170 - 1150 cm⁻¹ | Asymmetric and symmetric stretching of the sulfonyl group. | |
| C-F Stretch | 1280 - 1100 cm⁻¹ (strong, broad) | Characteristic strong absorptions for C-F bonds. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 320 / 322 | Isotopic pattern (approx. 1:1 ratio) characteristic of a single bromine atom. |
| Key Fragments | [M-SO₂NH₂]⁺, [M-Br]⁺ | Fragmentation corresponding to the loss of the sulfonamide group or bromine atom. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide can be envisioned starting from the commercially available 1-bromo-2-(trifluoromethoxy)benzene. The pathway involves two classical steps in aromatic chemistry: chlorosulfonation followed by amination.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride
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Reagent Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl gas byproduct.
-
Reaction Initiation: Charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Substrate Addition: Add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot in ice water and extracting with an organic solvent.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-bromo-3-(trifluoromethoxy)benzenesulfonyl chloride, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide
-
Reagent Setup: In a fume hood, dissolve the crude 4-bromo-3-(trifluoromethoxy)benzenesulfonyl chloride (1.0 eq.) from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
Amination: Cool the solution to 0°C in an ice-water bath. Add concentrated aqueous ammonia (excess, ~10 eq.) dropwise. A white precipitate will form.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Workup: Remove the organic solvent under reduced pressure. Add water to the residue and stir.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide.
Rationale and Optimization
-
Chlorosulfonation: Chlorosulfonic acid is a powerful and standard reagent for this transformation. The para-position to the bromine atom is the most sterically accessible and electronically favored position for sulfonation. Careful temperature control is crucial to minimize side reactions.
-
Amination: Using an excess of aqueous ammonia serves both as the nucleophile and the base to neutralize the HCl formed, driving the reaction to completion.
Potential Applications and Research Directions
The unique combination of functional groups in 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide makes it a highly attractive scaffold for drug discovery and agrochemical development.[1][6]
-
Medicinal Chemistry: The benzenesulfonamide core is a known zinc-binding group and can be targeted towards metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[2] The trifluoromethoxy group can enhance cell membrane permeability and improve metabolic stability by blocking potential sites of oxidative metabolism.[1] The bromine atom allows for late-stage functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, enabling the rapid generation of diverse compound libraries for screening.[7] This makes the molecule an excellent starting point for developing inhibitors for various therapeutic targets, including kinases and ion channels.[8][9]
-
Agrochemicals: Many successful herbicides and fungicides incorporate fluorinated aromatic cores. The properties conferred by the -OCF3 group are also highly desirable in this field, potentially leading to compounds with improved potency and environmental persistence profiles.[6]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide. However, based on structurally related compounds such as aromatic sulfonamides and halogenated aromatics, the following precautions are advised:[10]
-
Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The synthetic intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, is expected to be corrosive and water-reactive, requiring handling with extreme care.[11]
Conclusion
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is a chemical scaffold with significant potential, primarily in the fields of medicinal chemistry and agrochemical research. Its synthesis is achievable through established chemical transformations. The molecule's key value lies in the synergistic combination of a proven pharmacophore (benzenesulfonamide), a versatile synthetic handle (bromine), and a modern functional group for enhancing pharmacokinetic properties (trifluoromethoxy). This guide provides the foundational chemical knowledge for researchers to confidently incorporate this promising building block into their discovery and development programs.
References
Click to expand
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Tlili, A., & Billard, T. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. Retrieved from [Link]
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Lim, S. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences. Retrieved from [Link]
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Wang, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Retrieved from [Link]
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